molecular formula C8H11F3N2 B8664668 5-butyl-3-trifluoromethyl-1H-pyrazole CAS No. 122980-83-0

5-butyl-3-trifluoromethyl-1H-pyrazole

Cat. No. B8664668
Key on ui cas rn: 122980-83-0
M. Wt: 192.18 g/mol
InChI Key: QCOCVGBRVUAGQF-UHFFFAOYSA-N
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Patent
US07449576B1

Procedure details

To a solution of 1-Hexyne (3.37 mL, 29.4 mmol) in THF (30 mL) was added n-BuLi (2.78 M, 10.2 mL, 29.4 mmol). The solution was stirred at −78° C. for 30 minutes then CF3CO2Et (3.5 mL, 29.35 mL) and BF3—OEt2 were added successively. The reaction was further stirred at −78° C. for 2 h and was quenched with satd. NH4Cl. It was then warmed up to the room temperature. The THF was removed, the residue taken into ether, washed with saturated brine solution, dried over Na2SO4 and reduced. The crude product was then dissolved in benzene (25 mL) and hydrazine (29.4 mmol) was added. The reaction mixture was refluxed overnight, then cooled, the solvent evaporated, and the residue taken into CH2Cl2 (30 mL), washed with brine, dried over Na2SO4 and concentrated to give the title compound as colorless oil.
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.4 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH3:6].[Li]CCCC.[C:12]([C:16](OCC)=O)([F:15])([F:14])[F:13].B(F)(F)F.O(CC)CC.[NH2:30][NH2:31]>C1COCC1>[CH2:4]([C:5]1[NH:31][N:30]=[C:16]([C:12]([F:13])([F:14])[F:15])[CH:6]=1)[CH2:3][CH2:2][CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
3.37 mL
Type
reactant
Smiles
C#CCCCC
Name
Quantity
10.2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(F)(F)(F)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.O(CC)CC
Step Three
Name
Quantity
29.4 mmol
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was further stirred at −78° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was quenched with satd
TEMPERATURE
Type
TEMPERATURE
Details
It was then warmed up to the room temperature
CUSTOM
Type
CUSTOM
Details
The THF was removed
WASH
Type
WASH
Details
washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was then dissolved in benzene (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)C1=CC(=NN1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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